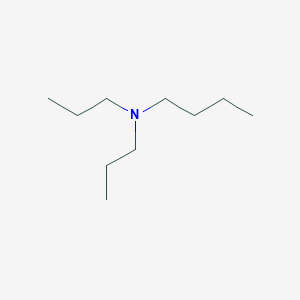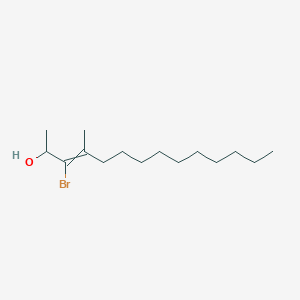
3-Bromo-4-methyltetradec-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-methyltetradec-3-en-2-ol is an organic compound that belongs to the class of brominated alcohols It is characterized by a bromine atom attached to a carbon chain with a double bond and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyltetradec-3-en-2-ol typically involves the bromination of a precursor compound. One common method is the bromination of 4-methyltetradec-3-en-2-ol using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration. This ensures the efficient production of the compound on a large scale.
化学反応の分析
Types of Reactions
3-Bromo-4-methyltetradec-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 4-methyltetradec-3-en-2-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as an amino or hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of 3-bromo-4-methyltetradec-3-en-2-one.
Reduction: Formation of 4-methyltetradec-3-en-2-ol.
Substitution: Formation of 3-amino-4-methyltetradec-3-en-2-ol or 3-hydroxy-4-methyltetradec-3-en-2-ol.
科学的研究の応用
3-Bromo-4-methyltetradec-3-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-4-methyltetradec-3-en-2-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to alterations in their function. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- 3-Bromo-4-methylpent-3-en-2-ol
- 3-Bromo-3-buten-1-ol
- 4-Bromo-2-methyl-3-butyn-2-ol
Comparison
3-Bromo-4-methyltetradec-3-en-2-ol is unique due to its longer carbon chain and the presence of both a bromine atom and a hydroxyl group. This combination of features imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, its longer carbon chain may enhance its hydrophobicity, making it more effective in certain industrial processes.
特性
CAS番号 |
917883-15-9 |
|---|---|
分子式 |
C15H29BrO |
分子量 |
305.29 g/mol |
IUPAC名 |
3-bromo-4-methyltetradec-3-en-2-ol |
InChI |
InChI=1S/C15H29BrO/c1-4-5-6-7-8-9-10-11-12-13(2)15(16)14(3)17/h14,17H,4-12H2,1-3H3 |
InChIキー |
RKKQAEQWRFKNMT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(=C(C(C)O)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-Bis[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14175581.png)
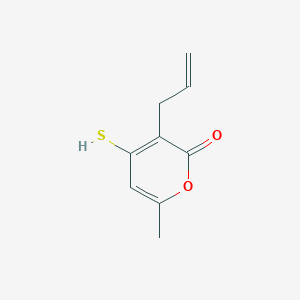
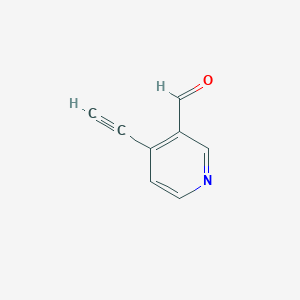
![{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14175606.png)
![N'-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide](/img/structure/B14175610.png)
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine](/img/structure/B14175618.png)
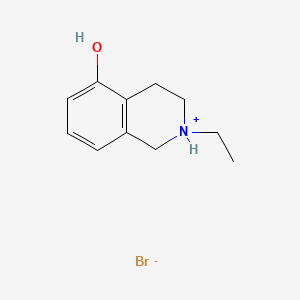
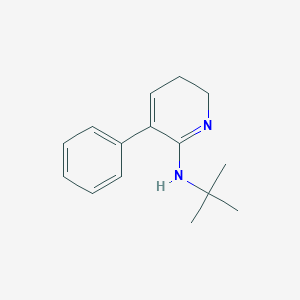
![1,1'-[1-(Dichloromethoxy)propane-2,2-diyl]dibenzene](/img/structure/B14175631.png)
![3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol](/img/structure/B14175635.png)
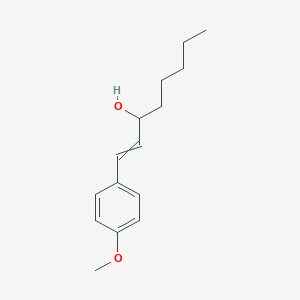
![N-(2,4-Difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14175649.png)
![N-(2-Cyanoethyl)-4'-(hexyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14175661.png)
